molecular formula C11H21NO4 B2843455 Tert-butyl (2R,3R)-3-hydroxy-2-(2-methoxyethyl)azetidine-1-carboxylate CAS No. 2031242-46-1

Tert-butyl (2R,3R)-3-hydroxy-2-(2-methoxyethyl)azetidine-1-carboxylate

Cat. No.: B2843455
CAS No.: 2031242-46-1
M. Wt: 231.292
InChI Key: BRUPDCCKALQTEV-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (2R,3R)-3-hydroxy-2-(2-methoxyethyl)azetidine-1-carboxylate is a useful research compound. Its molecular formula is C11H21NO4 and its molecular weight is 231.292. The purity is usually 95%.
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Biological Activity

4-(Dichloromethyl)-2,3,5,6-tetramethylbenzaldehyde is an aromatic aldehyde with a complex structure characterized by a dichloromethyl group and multiple methyl substituents on a benzene ring. Its molecular formula is C12H14Cl2O. This compound has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry.

The presence of the dichloromethyl group enhances the electrophilic properties of the compound, making it a valuable intermediate in organic synthesis. Its structure allows for various chemical reactions, including oxidation and nucleophilic substitution, which can lead to the formation of diverse derivatives with unique biological activities.

Biological Activity

Research indicates that 4-(Dichloromethyl)-2,3,5,6-tetramethylbenzaldehyde may exhibit several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Similar compounds in its class have shown effectiveness against various bacterial strains, indicating potential for further exploration in antibiotic development .
  • Cytotoxic Effects : The compound's structure suggests possible interactions with cellular targets that could lead to cytotoxic effects. Investigations into its mechanism of action are necessary to understand its impact on cell viability and proliferation.
  • Potential as a Drug Precursor : Due to its electrophilic nature, it may serve as a precursor in the synthesis of more complex pharmaceutical agents. This aspect is particularly relevant in drug development processes aimed at targeting specific diseases.

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

  • Antibiotic Modulation : Research on benzaldehyde derivatives indicates that compounds with similar structures can modulate the activity of antibiotics, enhancing their effectiveness against resistant bacterial strains. This suggests that 4-(Dichloromethyl)-2,3,5,6-tetramethylbenzaldehyde could have similar applications .
  • Mechanistic Studies : Investigations into how this compound interacts with biological systems are essential. For instance, studies have shown that phenolic compounds can disrupt bacterial membranes, leading to cell death. Understanding whether 4-(Dichloromethyl)-2,3,5,6-tetramethylbenzaldehyde operates through similar mechanisms will be crucial for its therapeutic assessment .

Comparative Analysis

To better understand the unique properties of 4-(Dichloromethyl)-2,3,5,6-tetramethylbenzaldehyde compared to related compounds, a table summarizing key features is presented below:

Compound NameStructure DescriptionUnique Features
2-Methyl-4-(dichloromethyl)benzaldehydeSimilar structure with one less methyl groupAltered reactivity due to fewer methyl groups
2,3-Dimethyl-4-chlorobenzaldehydeContains chlorine instead of dichloromethylDifferent electrophilic characteristics
4-Methoxy-2,3,5-trimethylbenzaldehydeFeatures a methoxy group instead of dichloromethylPotentially different biological activity

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

Tert-butyl (2R,3R)-3-hydroxy-2-(2-methoxyethyl)azetidine-1-carboxylate is being investigated for its potential as a drug candidate. Its structure suggests that it may interact favorably with biological targets due to the presence of both a hydroxyl group and an azetidine ring, which are known to enhance biological activity.

Case Study: Antihypertensive Agents

Research has indicated that derivatives of azetidine compounds can exhibit antihypertensive properties. A study demonstrated that modifications to the azetidine framework can lead to significant reductions in blood pressure in animal models. The specific role of the tert-butyl and methoxyethyl groups in enhancing solubility and bioavailability was highlighted as a crucial factor in their efficacy .

2. Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Preliminary studies have shown that azetidine derivatives can inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Case Study: Enzyme Activity Modulation

In vitro assays have been conducted using this compound to evaluate its inhibitory effects on specific enzymes such as acetylcholinesterase. Results indicated a notable inhibition rate, suggesting potential applications in neurodegenerative disease treatments .

Organic Synthesis Applications

1. Building Block for Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations.

Reaction TypeConditionsYield (%)
AlkylationUsing methyl iodide85
AcylationWith acetic anhydride90
ReductionUsing lithium aluminum hydride95

This table summarizes some synthetic routes involving this compound, demonstrating its versatility as a synthetic intermediate .

Material Science Applications

1. Polymer Chemistry

The compound's structure allows it to be used as a monomer in polymer chemistry. Its incorporation into polymer matrices can enhance the material properties such as flexibility and thermal stability.

Case Study: Biodegradable Polymers

Recent studies have explored the use of this compound in developing biodegradable polymers. The introduction of azetidine rings into polymer chains has been shown to improve degradation rates while maintaining mechanical strength .

Properties

IUPAC Name

tert-butyl (2R,3R)-3-hydroxy-2-(2-methoxyethyl)azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-7-9(13)8(12)5-6-15-4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRUPDCCKALQTEV-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1CCOC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@H]1CCOC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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